2-Ethyl-2-(methoxymethyl)butanoic acid
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Overview
Description
2-Ethyl-2-(methoxymethyl)butanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of butanoic acid, characterized by the presence of an ethyl group and a methoxymethyl group attached to the second carbon of the butanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(methoxymethyl)butanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where 2-chlorobutane reacts with carbon dioxide to form the corresponding carboxylic acid . Another method includes the esterification of 2-ethyl-2-methylbutanoic acid with methanol, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled conditions, using catalysts such as sulfuric acid to enhance the reaction rate. The ester is then hydrolyzed to obtain the final product. This method ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(methoxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-(methoxymethyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(methoxymethyl)butanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: Similar structure but lacks the methoxymethyl group.
2-Ethylbutanoic acid: Similar structure but lacks the methoxymethyl group.
2-Methyl-2-ethylbutanoic acid: Similar structure but lacks the methoxymethyl group.
Uniqueness
2-Ethyl-2-(methoxymethyl)butanoic acid is unique due to the presence of both an ethyl group and a methoxymethyl group on the butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethyl-2-(methoxymethyl)butanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-8(5-2,6-11-3)7(9)10/h4-6H2,1-3H3,(H,9,10) |
InChI Key |
JYADTADRAMOEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC)C(=O)O |
Origin of Product |
United States |
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